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Compound of Interest

Compound Name: 1,4-Diiodotetrafluorobenzene

Cat. No.: B1199613

An In-depth Technical Guide to the Physical Properties of 1,4-Diiodotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diiodotetrafluorobenzene (CsFal2) is a halogenated aromatic compound characterized by
a tetrafluorinated benzene ring with two iodine atoms at the para positions.[1] This specific
arrangement of highly electronegative fluorine atoms and large, polarizable iodine atoms
makes it an exceptional halogen bond (XB) donor.[1] The electron-withdrawing fluorine atoms
enhance the positive electrostatic potential, known as a o-hole, on the outer side of the iodine
atoms, making it a cornerstone in supramolecular chemistry and crystal engineering.[1] Its
ability to form strong, directional halogen bonds with a wide range of acceptors has led to its
use in the construction of diverse supramolecular architectures, from discrete assemblies to
complex networks.[2][3] This technical guide provides a comprehensive overview of the
physical properties, experimental protocols, and key applications of 1,4-
diiodotetrafluorobenzene.

Physical and Chemical Properties

The key physical and chemical properties of 1,4-diiodotetrafluorobenzene are summarized in
the table below. These properties are crucial for its application in synthesis, crystal engineering,
and materials science.
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Property Value Reference
Molecular Formula CeFal2 [4115][6]
Molecular Weight 401.87 g/mol (4151161171
Melting Point 108-110 °C (lit.) [5II7118119]
Boiling Point 252.4+35.0 °C (Predicted) [8]
Density 2.671+0.06 g/cm3 (Predicted) [8]
Appearance White or off-white solid powder  [10]

Soluble in common organic

solvents such as ether, ethyl

N acetate, and dichloromethane;

Solubility o [10]

good solubility in alcohol-

based organic solvents;

insoluble in water.
CAS Number 392-57-4 51611 71[8]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and application of 1,4-

diiodotetrafluorobenzene. Below are methodologies for its synthesis and the formation of co-

crystals.

Synthesis of 1,4-Diiodotetrafluorobenzene

Method 1: Solution-Based Synthesis

A common method for the synthesis of 1,4-diiodotetrafluorobenzene involves the direct

iodination of 1,2,4,5-tetrafluorobenzene.[11]

e Reactants: 1,2,4,5-tetrafluorobenzene, iodine, and fuming sulfuric acid (oleum).[11]

e Procedure:

o 1,2,4,5-tetrafluorobenzene is treated with iodine in 65% oleum.[11]
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[e]

The reaction mixture is heated to elevated temperatures.[11]

o

The reaction progress is monitored to ensure the desired disubstituted product is formed.

[1]

o

Upon completion, the mixture is carefully quenched, and the product is isolated.

[¢]

Purification is typically achieved through crystallization.[11]

o Key Parameters: The concentration of oleum, reaction temperature, and reaction time are
critical factors that must be carefully controlled to optimize the yield and minimize the
formation of byproducts.[1][11]

Method 2: Mechanochemical Synthesis

Mechanochemical synthesis is a solvent-free alternative to traditional solution-based methods.
[11]

e Reactants: A fluorinated aromatic precursor and an iodinating agent.[11]
e Procedure:
o The reactants are combined in a 1:1 grinding ratio in a ball mill.[11]

o The mixture is ground for a specific duration, typically around 30 minutes for optimal
conversion.[11]

o The resulting solid product is then collected.

o Advantages: This method reduces solvent waste and can offer enhanced reaction control
and selectivity.[11] The grinding time directly influences the final product composition.[11]

Co-crystal Formation

1,4-Diiodotetrafluorobenzene is widely used as a halogen bond donor to form co-crystals with
various acceptors.[2] A general protocol for forming these co-crystals is slow evaporation.
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o Materials: 1,4-diiodotetrafluorobenzene (halogen bond donor) and a suitable halogen bond
acceptor (e.g., 3-nitropyridine).[12]

e Procedure:

Equimolar amounts (or other desired stoichiometric ratios) of 1,4-
diiodotetrafluorobenzene and the halogen bond acceptor are dissolved in a suitable

o

solvent, such as dichloromethane or ethanol.[12]

The solution is allowed to evaporate slowly at room temperature.[12]

[e]

o

Over time, co-crystals will form as the solvent evaporates.

The resulting crystals can be isolated for analysis.

[¢]

o Characterization: The structure and stoichiometry of the resulting co-crystals are typically

determined using single-crystal X-ray diffraction.[12]

Supramolecular Chemistry and Halogen Bonding

The utility of 1,4-diiodotetrafluorobenzene in materials science and drug development stems
from its ability to form strong and directional halogen bonds. This is due to the presence of a
"o-hole," a region of positive electrostatic potential on the outermost portion of the iodine

atoms.[1]

1,4-Diiodotetrafluorobenzene (Halogen Bond Donor)

Halogen Bond Acceptor (Lewis Base)

Halogen Bond
(C-lmNU) >®

Click to download full resolution via product page
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Caption: Formation of a halogen bond between the o-hole of an iodine atom on 1,4-
diiodotetrafluorobenzene and a Lewis base (Nu:).

The electron-withdrawing tetrafluorobenzene ring enhances the o-hole on the iodine atoms,
making 1,4-diiodotetrafluorobenzene a powerful halogen bond donor.[1] This allows for the
predictable self-assembly of complex supramolecular structures.
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Caption: Experimental workflow for the synthesis of 1,4-diiodotetrafluorobenzene and its
subsequent use in co-crystal formation.

Applications in Research and Development

The unique properties of 1,4-diiodotetrafluorobenzene make it a valuable tool in several
areas of research and development:

o Crystal Engineering: It is extensively used to construct novel crystalline materials with
tailored properties.[2][3] The directionality and strength of the halogen bonds it forms allow
for precise control over the resulting supramolecular architecture.[1]

e Materials Science: Co-crystals formed with 1,4-diiodotetrafluorobenzene have shown
potential as functional materials, including phosphorescent materials and liquid crystals.[5]
[11] For instance, co-crystals with polycyclic aromatic hydrocarbons can exhibit strong
phosphorescence.[13]

e Drug Development: Halogenated aromatic compounds are significant in medicinal chemistry.
The inclusion of a carbon-halogen bond can improve a molecule's metabolic stability,
membrane permeability, and binding affinity to biological targets.[1] While direct applications
of 1,4-diiodotetrafluorobenzene in pharmaceuticals are not widespread, its role as a
building block for more complex halogenated molecules is of interest to drug development
professionals.

o Organic Synthesis: The iodine atoms in 1,4-diiodotetrafluorobenzene can serve as leaving
groups in various cross-coupling reactions, such as Sonogashira and Ullmann couplings,
making it a versatile substrate for synthesizing more complex organic molecules.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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